molecular formula C17H24N2O2 B6628177 (3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone

(3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone

Cat. No.: B6628177
M. Wt: 288.4 g/mol
InChI Key: PCBLDZHLBYGNHO-UHFFFAOYSA-N
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Description

(3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone is a heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a piperidine ring with a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

(3-methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-7-8-19(11-16(12)21-2)17(20)15-9-13-5-3-4-6-14(13)10-18-15/h3-6,12,15-16,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBLDZHLBYGNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1OC)C(=O)C2CC3=CC=CC=C3CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Synthesis of the Tetrahydroisoquinoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the piperidine and tetrahydroisoquinoline moieties using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular mechanisms.

    Pharmaceutical Industry: Investigated for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-2-yl)methanone
  • (3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-4-yl)methanone

Uniqueness

(3-Methoxy-4-methylpiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanone is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.

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